molecular formula C6H10ClNOS B2879393 [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride CAS No. 2172559-10-1

[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride

Cat. No.: B2879393
CAS No.: 2172559-10-1
M. Wt: 179.66
InChI Key: DJOVMWSKAMTCBK-UHFFFAOYSA-N
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Description

[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride is a substituted furan derivative with a methylsulfanyl (-SMe) group at position 5 of the furan ring and an aminomethyl (-CH2NH2) group at position 2, stabilized as a hydrochloride salt. Its molecular formula is C6H10ClNOS, and it is primarily utilized as a synthetic building block in pharmaceutical and chemical research .

Properties

IUPAC Name

(5-methylsulfanylfuran-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS.ClH/c1-9-6-3-2-5(4-7)8-6;/h2-3H,4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOVMWSKAMTCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride typically involves the reaction of 5-(methylsulfanyl)furan-2-carbaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent to facilitate the formation of the methanamine group. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride can undergo oxidation reactions, where the methylsulfanyl group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in substitution reactions, particularly at the furan ring or the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted furan derivatives and amine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of heterocyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate.
  • Studied for its effects on various biological pathways.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of [5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the methanamine group play crucial roles in its binding affinity and specificity. The methylsulfanyl group can undergo metabolic transformations, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural Comparison with Furan-Based Methanamine Derivatives

Substituent Variations on the Furan Ring

The following compounds share the furan core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent at Position 5 Molecular Formula Key Features References
[5-(Methylsulfanyl)furan-2-yl]methanamine HCl -SMe C6H10ClNOS Moderate lipophilicity; used in drug discovery.
Furan-2-yl methanamine HCl None C5H8ClNO Simpler structure; lower molecular weight.
[5-(4-Bromophenyl)furan-2-yl]methanamine HCl -C6H4Br C11H10BrClNO Bulky aromatic group; potential for π-π interactions in drug targets.
(5-(Pyridin-3-yl)furan-2-yl)methanamine -C5H4N C10H11N2O Pyridine substituent introduces basicity and hydrogen-bonding capability.
Key Observations:
  • Lipophilicity : The methylsulfanyl group in the target compound increases logP compared to unsubstituted furan derivatives (e.g., Furan-2-yl methanamine HCl) .
  • Steric Effects : Bulky substituents like 4-bromophenyl (in CID 16227286) may hinder membrane permeability but enhance target binding specificity .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vitro assays .

Sulfur-Containing Functional Group Modifications

Variations in sulfur oxidation states and substituent chains significantly alter reactivity and biological activity:

Compound Name Sulfur Group Molecular Formula Key Data References
[5-(Methylsulfanyl)furan-2-yl]methanamine HCl -SMe (Thioether) C6H10ClNOS ¹H NMR (DMSO-d6): δ 2.52 (s, 3H, -SMe), 4.12 (s, 2H, -CH2NH2) .
(4-(Methylsulfinyl)phenyl)methanamine HCl (2k) -SOCH3 (Sulfinyl) C8H10ClNOS ¹H NMR (Methanol-d4): δ 2.75 (s, 3H, -SOCH3) .
(5-(Propylsulfonyl)thiazol-2-yl)methanamine HCl (10) -SO2C3H7 (Sulfonyl) C7H14ClN2O2S2 ¹H NMR (DMSO-d6): δ 3.50–3.48 (m, 2H, -SO2CH2) .
Key Observations:
  • Electronic Effects : Sulfonyl (-SO2R) groups increase polarity and hydrogen-bonding capacity compared to thioethers (-SMe) .
  • NMR Shifts : Methylsulfanyl protons resonate at δ ~2.5 ppm, whereas sulfonyl groups deshield adjacent protons (δ 3.5–3.7 ppm) .

Comparison with Heterocyclic Analogues

Thiazole-Based Methanamine Derivatives

Thiazole rings, replacing furan, alter electronic properties and biological activity:

  • (5-(Propylsulfonyl)thiazol-2-yl)methanamine HCl (10) : Exhibits higher polarity (logP ~0.5) due to the sulfonyl group. Demonstrated inhibitory activity against lysyl oxidase (LOX) enzymes, relevant in fibrosis and cancer .

Pharmacologically Active Derivatives

  • Ranitidine HCl: Contains a furan ring with a dimethylaminomethyl group and a nitroethene chain.
  • 2-Aminothiazole Derivatives: Antitumor activity against lung cancer and glioma cell lines, though the target compound’s efficacy remains unverified .

Biological Activity

[5-(Methylsulfanyl)furan-2-yl]methanamine hydrochloride, also known as (5-(methylthio)furan-2-yl)methanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • IUPAC Name : (5-(methylthio)furan-2-yl)methanamine hydrochloride
  • CAS Number : 2172559-10-1
  • Molecular Formula : C6H9NOS·HCl

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methylthio group enhances the compound's lipophilicity, facilitating its interaction with cell membranes and increasing bioavailability.

Target Interactions

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : There is evidence suggesting that this compound can modulate the activity of certain receptors, which could lead to therapeutic effects in conditions like cancer and inflammation.

Anticancer Activity

Several studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth. For example, in KARPAS422 cells, it demonstrated an IC50 value of 12 nM for cell growth inhibition .
Cell LineIC50 (nM)
KARPAS42212
HCT-11615
PC-321

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary screening revealed that it possesses low cytotoxicity while exhibiting potent antibacterial effects.

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A study reported the synthesis of derivatives based on this compound. These derivatives were evaluated for their anticancer efficacy. One derivative exhibited an IC50 of 9 nM against the BRAF V600E mutant cell line, indicating enhanced potency compared to the parent compound .
  • Antimicrobial Testing : In a separate investigation, a series of compounds derived from this compound were tested for antimicrobial properties using the MTT assay. Compounds showed varying degrees of activity against different microbial strains, with some exhibiting significant antibacterial effects without high toxicity levels to human cells .

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